1-(4-Amino-1,2,5-oxadiazol-3-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Amino-1,2,5-oxadiazol-3-yl)ethanol is a heterocyclic compound that contains an oxadiazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both an amino group and a hydroxyl group in its structure makes it a versatile molecule for chemical modifications and reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Amino-1,2,5-oxadiazol-3-yl)ethanol can be synthesized through several methods. One common approach involves the reaction of 4-amino-1,2,5-oxadiazole with ethylene oxide under controlled conditions. The reaction typically requires a solvent such as toluene and a catalyst to facilitate the process. The reaction is carried out at a temperature range of 0-5°C to ensure the stability of the intermediate products.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-purity starting materials and advanced purification techniques, such as flash column chromatography, ensures the production of high-quality compounds suitable for further applications.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Amino-1,2,5-oxadiazol-3-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 1-(4-amino-1,2,5-oxadiazol-3-yl)acetaldehyde.
Reduction: The amino group can be reduced to form a primary amine, leading to the formation of 1-(4-amino-1,2,5-oxadiazol-3-yl)ethane.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: 1-(4-amino-1,2,5-oxadiazol-3-yl)acetaldehyde.
Reduction: 1-(4-amino-1,2,5-oxadiazol-3-yl)ethane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Amino-1,2,5-oxadiazol-3-yl)ethanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Industry: The compound is used in the development of advanced materials, including polymers and coatings with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Amino-1,2,5-oxadiazol-3-yl)ethanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the oxadiazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound may also act as a ligand, binding to metal ions and influencing their reactivity.
Comparison with Similar Compounds
1-(4-Amino-1,2,5-oxadiazol-3-yl)ethanol can be compared with other similar compounds, such as:
1-(4-Nitro-1,2,5-oxadiazol-3-yl)ethanol: This compound has a nitro group instead of an amino group, which significantly alters its reactivity and applications.
1-(4-Amino-1,2,4-oxadiazol-3-yl)ethanol:
1-(4-Amino-1,3,4-oxadiazol-3-yl)ethanol: Similar to the previous compound, the variation in the ring structure leads to different reactivity and applications.
Properties
IUPAC Name |
1-(4-amino-1,2,5-oxadiazol-3-yl)ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O2/c1-2(8)3-4(5)7-9-6-3/h2,8H,1H3,(H2,5,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZOCUTNSAOMODK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NON=C1N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.